3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

Antinociception Pain Models Formalin Test

3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, widely cited as Riparin IV, is a synthetic alkamide belonging to the riparin class of benzamide derivatives. It features a 3,4,5-trimethoxybenzoyl core linked via an amide bond to a 4-methoxyphenethylamine moiety (C₁₉H₂₃NO₅).

Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
Cat. No. B11697880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Molecular FormulaC19H23NO5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C19H23NO5/c1-22-15-7-5-13(6-8-15)9-10-20-19(21)14-11-16(23-2)18(25-4)17(12-14)24-3/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)
InChIKeyADHNOLSNFXCAKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Riparin IV): A Structurally Differentiated Synthetic Alkamide for Pain, Inflammation, and Antimicrobial Adjuvant Research


3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, widely cited as Riparin IV, is a synthetic alkamide belonging to the riparin class of benzamide derivatives. It features a 3,4,5-trimethoxybenzoyl core linked via an amide bond to a 4-methoxyphenethylamine moiety (C₁₉H₂₃NO₅) [1]. Unlike the naturally occurring riparins I–III, which bear unsubstituted, 2-hydroxy, or 2,6-dihydroxy benzamide rings respectively, Riparin IV is a fully synthetic analog designed to enhance pharmacological performance [1]. It has been studied in multiple independent investigations for antinociceptive, anti-inflammatory, antidepressant-like, anxiolytic-like, and bacterial efflux pump inhibitory activities [2].

Why Riparin I, II, or III Cannot Substitute for Riparin IV in Target-Focused Research Programs


Despite sharing a conserved N-(4-methoxyphenethyl)amide scaffold, riparins I–IV display profoundly divergent pharmacological profiles due to specific aromatic substitutions on the benzamide ring. Riparin IV (3,4,5-trimethoxy) is not merely a potency-optimized congener; it exhibits a distinct mechanism of action at the MepA efflux pump binding site, a unique membrane-permeabilizing capability, and a quantitatively superior antinociceptive efficacy that cannot be achieved by simple dose escalation of riparins I, II, or III [1]. Furthermore, its antidepressant- and anxiolytic-like behavioral effects, coupled with defined monoaminergic target engagement, represent a polypharmacology not observed with the other riparins [2]. Substituting Riparin IV with an in-class analog would therefore compromise both mechanistic validity and therapeutic readout in preclinical models of pain, neuropsychiatric disorders, and antimicrobial resistance.

Head-to-Head Quantitative Evidence: Differentiation of Riparin IV from Riparins I–III


Antinociceptive Potency in the Formalin Test: Riparin IV is 3‑ to 17‑Fold More Potent than Riparins I–III

In the formalin test (late phase, inflammatory pain) performed in Swiss mice, Riparin IV exhibited an ED50 of 6.63 mg/kg (i.p.). This represents a 3-fold improvement over Riparin I (ED50 = 22.93 mg/kg), a 17-fold improvement over Riparin II (ED50 = 114.2 mg/kg), and a 4‑fold improvement over Riparin III (ED50 = 31.05 mg/kg) [1]. This rank-order potency advantage was the primary parameter used to select Riparin IV for further in‑depth pharmacological characterization over its congeners [1]. Notably, Riparin IV was also effective in the early (neurogenic) phase of the test at 6.25–100 mg/kg, a property not uniformly shared by the other riparins [1].

Antinociception Pain Models Formalin Test

MepA Efflux Pump Binding Mode: Riparin IV Occupies the Chlorpromazine Site Unlike Riparins I–III

Molecular docking studies with the MepA efflux pump of Staphylococcus aureus revealed that Riparin IV binds to the same region as chlorpromazine, the standard pump inhibitor, whereas Riparins I, II, and III bind to a different, non‑overlapping site [1]. This differential binding mode indicates that Riparin IV is a competitive inhibitor at the chlorpromazine site, while Riparins I–III act as allosteric modulators capable of synergistic interaction with chlorpromazine [1]. In functional checkerboard assays, Riparins I–III showed synergism with both ciprofloxacin and ethidium bromide (EtBr), while Riparin IV exhibited synergism only with EtBr [1]. All four riparins displayed no direct antibacterial activity (MIC ≥1024 μg/mL against S. aureus K2068) and potentiated ciprofloxacin and EtBr via MepA inhibition [1]. Additionally, Riparins III and IV promoted membrane permeabilization at 200 μg/mL, whereas Riparins I and II did not [1].

Antimicrobial Resistance Efflux Pump Inhibition Molecular Docking

Antidepressant- and Anxiolytic-Like Activity with Monoaminergic Target Engagement: A Polypharmacology Unique to Riparin IV

Riparin IV demonstrated superior analgesic and marked antidepressant-like effects compared to its congeners [1]. In the forced swim test (FST), tail suspension test (TST), and sucrose preference test (SPT), Riparin IV (50–100 mg/kg) exhibited antidepressant efficacy comparable to fluvoxamine, while in the elevated plus maze (EPM) and open field test (OFT) it displayed anxiolytic-like effects without altering locomotor activity [1]. Neurochemically, Riparin IV at 100 mg/kg elevated serotonin levels across all studied brain areas (hippocampus, prefrontal cortex, striatum), while at 50 mg/kg it preferentially increased dopamine and noradrenaline concentrations [1]. Pharmacological antagonism studies revealed dependence on D1, D2, 5‑HT2A/2C, 5‑HT3, and α2‑adrenergic receptors, a multi‑target engagement profile not reported for Riparins I–III [1]. Molecular docking further confirmed favorable binding conformations of Riparin IV to MAO‑B, SERT, DAT, D2, and α1 receptors [1].

Depression Anxiety Monoamine Modulation

Optimal Application Scenarios for 3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide Based on Quantitative Differentiation Evidence


Preclinical Pain Research Requiring High-Potency, Peripherally-Restricted Antinociception

Riparin IV’s 3‑ to 17‑fold greater antinociceptive potency over Riparins I–III in the formalin test [1], combined with its inactivity in the tail‑flick test (indicating a peripheral, non‑centrally‑mediated mechanism) [1], makes it the preferred riparin for studies focused on inflammatory pain models where central side effects must be minimized.

Efflux Pump Inhibitor Development with Orthosteric MepA Binding

Unlike Riparins I–III, which bind an allosteric MepA site, Riparin IV occupies the chlorpromazine‑competitive orthosteric pocket and additionally permeabilizes the S. aureus membrane at 200 μg/mL [2]. This distinct profile supports its use as a mechanistic probe for MepA pump structure‑function studies and as a scaffold for developing dual‑action (efflux inhibition + membrane disruption) antibacterial adjuvants.

Neuropsychiatric Drug Discovery Targeting Comorbid Pain, Depression, and Anxiety

Riparin IV is the only riparin with demonstrated antidepressant- and anxiolytic-like effects in validated behavioral models (FST, TST, EPM) and dose‑dependent modulation of serotonin, dopamine, and noradrenaline levels across multiple brain regions [3]. Its multi‑receptor engagement profile (D1, D2, 5‑HT2A/2C, 5‑HT3, α2) [3] positions it as a unique lead for developing treatments for chronic pain‑associated mood disorders.

Synthetic Chemistry and Structure–Activity Relationship (SAR) Studies on the Benzamide Scaffold

The synthesis of Riparin IV proceeds via a one‑step condensation of 3,4,5‑trimethoxybenzoyl chloride with O‑methyltyramine, achieving yields of up to 93% [4]. This high‑yielding, scalable route, combined with its fully substituted benzamide ring (three methoxy groups), makes Riparin IV an ideal starting template for SAR exploration of the N‑phenethylbenzamide chemotype, where incremental substitution changes can be systematically evaluated.

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